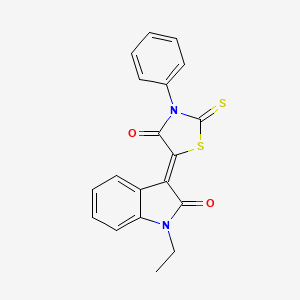

(3Z)-1-ethyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

Description

Properties

IUPAC Name |

(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2S2/c1-2-20-14-11-7-6-10-13(14)15(17(20)22)16-18(23)21(19(24)25-16)12-8-4-3-5-9-12/h3-11H,2H2,1H3/b16-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIRCDZAHUSKZOP-NXVVXOECSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=CC=CC=C4)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4)/C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-ethyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. A common approach might include:

Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thiourea derivative with a haloketone under basic conditions.

Indole Derivative Formation: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Coupling Reaction: The final step involves coupling the thiazolidinone and indole derivatives under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone sulfur atom, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the indole or thiazolidinone rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Conditions might include the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products would depend on the specific reactions and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that thiazolidinone derivatives exhibit notable antimicrobial properties. The thiazolidine ring in this compound may enhance its efficacy against various bacterial strains. Studies have shown that similar compounds can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Compounds with indole and thiazolidinone moieties have been investigated for their anticancer potential. Preliminary studies suggest that (3Z)-1-ethyl-3-(4-oxo-3-phenyl-2-thioxo) may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle proteins and apoptosis-related pathways .

- Anti-inflammatory Effects : There is growing interest in compounds that can modulate inflammatory responses. Thiazolidinones have been recognized for their ability to inhibit pro-inflammatory cytokines, making this compound a candidate for further exploration in inflammatory disease models .

Biological Studies

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This could be particularly relevant in drug design aimed at targeting metabolic disorders or diseases influenced by enzyme activity .

- Receptor Modulation : Investigations into receptor interactions reveal that compounds with similar structures can modulate neurotransmitter receptors, suggesting potential applications in neuropharmacology . This could lead to advancements in treatments for neurological disorders.

Material Science Applications

- Organic Electronics : The unique electronic properties of indole-based compounds make them suitable candidates for organic semiconductors. Research into their conductivity and stability under various conditions is ongoing, which could lead to applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

- Polymer Chemistry : Incorporating this compound into polymer matrices may enhance the mechanical and thermal properties of materials used in various industrial applications. Its ability to form stable complexes can be exploited for creating advanced composite materials .

Case Studies

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with enzymes or receptors, modulating their activity. For example, they could inhibit enzyme activity by binding to the active site or alter receptor function by acting as agonists or antagonists.

Comparison with Similar Compounds

Similar Compounds

Thiazolidinone Derivatives: Compounds like 2,4-thiazolidinedione, which are known for their antidiabetic properties.

Indole Derivatives: Compounds such as indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID).

Uniqueness

The unique combination of the thiazolidinone and indole moieties in (3Z)-1-ethyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one could confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Biological Activity

The compound (3Z)-1-ethyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential biological activities. Its unique structure incorporates an indole core, a thiazolidinone ring, and various substituents that may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on existing research findings, highlighting its potential applications in medicine.

The compound's chemical formula is , with a molar mass of 370.45 g/mol. It is characterized by a predicted density of 1.51 g/cm³ and a boiling point of approximately 472.7 °C .

| Property | Value |

|---|---|

| Molecular Formula | C18H14N2O3S2 |

| Molar Mass | 370.45 g/mol |

| Density | 1.51 g/cm³ |

| Boiling Point | 472.7 °C |

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have been shown to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit vital metabolic processes .

Anticancer Properties

Several studies have evaluated the anticancer potential of thiazolidinone derivatives. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and colon cancer (HT29) cells. Mechanistic studies suggest that these compounds may induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazolidinone derivatives are also noteworthy. Research has shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which play critical roles in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases .

Study on Anticancer Activity

In a study published in Pharmaceutical Research, a derivative of thiazolidinone was found to exhibit potent cytotoxicity against several cancer cell lines. The study reported an IC50 value of 15 µM for the compound against MCF7 cells, indicating significant anticancer activity .

Antimicrobial Evaluation

Another research article assessed the antimicrobial efficacy of various thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 25 µg/mL against Staphylococcus aureus and Escherichia coli .

The biological activity of This compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in cell proliferation and inflammation.

- Cell Cycle Arrest : By affecting key regulators in the cell cycle, it can induce growth arrest in cancer cells.

- Apoptosis Induction : The activation of apoptotic pathways through caspase activation has been observed in studies involving similar compounds.

Q & A

Q. Advanced Research Focus

- Fluorine Introduction : At the phenyl ring (e.g., 2-fluorophenyl) enhances metabolic stability and target binding (e.g., kinase inhibition) by reducing CYP450-mediated oxidation .

- Ethyl vs. Benzyl Substituents : Ethyl at N1 improves solubility, while benzyl groups increase lipophilicity, affecting membrane permeability .

Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes post-modification .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus

Discrepancies in bioactivity (e.g., IC50 variability in anticancer assays) arise from:

- Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) and incubation times .

- Solubility Issues : Use DMSO concentrations >0.1% may induce cytotoxicity artifacts .

Resolution Strategy : Standardize protocols (e.g., CLSI guidelines) and validate results via orthogonal assays (e.g., apoptosis vs. proliferation markers) .

What structure-activity relationship (SAR) findings are critical for designing derivatives with enhanced potency?

Advanced Research Focus

Key SAR insights:

Methodological Note : Use QSAR models to predict bioactivity of novel derivatives .

What methodologies are recommended for assessing the compound’s purity and stability under storage conditions?

Q. Methodological Focus

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns; acceptance criteria: single peak ≥95% .

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) with LC-MS monitoring for hydrolytic byproducts (e.g., indole-2-one cleavage) .

How should researchers address conflicting data in interaction studies with biological targets (e.g., DNA vs. enzyme binding)?

Q. Data Analysis Focus

- Competitive Binding Assays : Use fluorescence polarization to distinguish DNA intercalation vs. enzyme inhibition .

- Thermodynamic Profiling : ITC (Isothermal Titration Calorimetry) quantifies binding entropy/enthalpy, clarifying dual mechanisms .

Case Study : Conflicting reports on topoisomerase inhibition were resolved by identifying redox-dependent DNA damage as a secondary mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.